molecular formula C21H22ClF2N3O2S B2672981 3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215632-35-1

3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2672981
CAS No.: 1215632-35-1
M. Wt: 453.93
InChI Key: JFBXQMMIDXYJJO-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H22ClF2N3O2S and its molecular weight is 453.93. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

A study by Jagtap et al. (2010) synthesized and screened novel compounds for antimicrobial activity, including derivatives of benzothiazole and sulphonamide, which are known for their pharmacologically therapeutic potentials. These compounds were characterized by their physical constants, solubility tests, and spectral studies, demonstrating a wide range of biodynamic properties (Jagtap et al., 2010). Similarly, another research highlighted the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, showing promising antimicrobial activity (Sathe et al., 2011).

Antitumor Properties

Hutchinson et al. (2001) focused on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. These compounds were found to be potently cytotoxic in certain human breast cell lines, illustrating the potential of fluorinated benzothiazoles in cancer treatment (Hutchinson et al., 2001).

Role in Synthesis of Complex Molecules

The synthesis of complex molecules like gefitinib, an important cancer drug, involves intermediates related to the compound of interest. Jin et al. (2005) described a synthesis pathway that includes morpholino-propoxy-nitrobenzonitrile, showcasing the utility of similar compounds in pharmaceutical manufacturing (Jin et al., 2005).

Mechanistic Insights and Molecular Docking Studies

Further studies have extended into mechanistic insights and molecular docking, illustrating how these compounds interact at the molecular level. For instance, Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, evaluating their antimicrobial activity through molecular docking studies. This research provides a deeper understanding of the interactions between these compounds and biological targets, highlighting their potential as antimicrobial agents (Janakiramudu et al., 2017).

Fluorescence and Chemodosimetric Applications

In the realm of chemical sensing, Song et al. (2006) developed a thioamide derivative of 8-hydroxyquinoline-benzothiazole, demonstrating its highly selective fluorescence-enhancing properties in response to Hg2+ ions. This study exemplifies the potential use of fluorobenzo[d]thiazol derivatives in environmental monitoring and chemical sensing (Song et al., 2006).

Properties

IUPAC Name

3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2S.ClH/c22-16-5-1-4-15(14-16)20(27)26(9-3-8-25-10-12-28-13-11-25)21-24-19-17(23)6-2-7-18(19)29-21;/h1-2,4-7,14H,3,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBXQMMIDXYJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.